Cas no 2138563-11-6 (({5-[5-(1,1-Difluoroethyl)-1,2,4-oxadiazol-3-yl]oxolan-2-yl}methyl)urea)

Technical Introduction: ({5-[5-(1,1-Difluoroethyl)-1,2,4-oxadiazol-3-yl]oxolan-2-yl}methyl)urea is a specialized heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a tetrahydrofuran moiety and a urea functional group. The presence of the 1,1-difluoroethyl substituent enhances its metabolic stability and lipophilicity, making it a promising candidate for medicinal chemistry applications, particularly in drug discovery targeting enzyme inhibition or receptor modulation. The oxadiazole ring contributes to its structural rigidity, while the urea group offers hydrogen-bonding potential for improved target binding. This compound’s unique scaffold may be valuable in developing bioactive molecules with optimized pharmacokinetic properties.
({5-[5-(1,1-Difluoroethyl)-1,2,4-oxadiazol-3-yl]oxolan-2-yl}methyl)urea structure
2138563-11-6 structure
Product Name:({5-[5-(1,1-Difluoroethyl)-1,2,4-oxadiazol-3-yl]oxolan-2-yl}methyl)urea
CAS No:2138563-11-6
MF:C10H14F2N4O3
MW:276.239968776703
CID:5966624
PubChem ID:165491302
Update Time:2025-06-12

({5-[5-(1,1-Difluoroethyl)-1,2,4-oxadiazol-3-yl]oxolan-2-yl}methyl)urea Chemical and Physical Properties

Names and Identifiers

    • EN300-1155387
    • 2138563-11-6
    • ({5-[5-(1,1-difluoroethyl)-1,2,4-oxadiazol-3-yl]oxolan-2-yl}methyl)urea
    • ({5-[5-(1,1-Difluoroethyl)-1,2,4-oxadiazol-3-yl]oxolan-2-yl}methyl)urea
    • Inchi: 1S/C10H14F2N4O3/c1-10(11,12)8-15-7(16-19-8)6-3-2-5(18-6)4-14-9(13)17/h5-6H,2-4H2,1H3,(H3,13,14,17)
    • InChI Key: VRLCOUYPCYJFRO-UHFFFAOYSA-N
    • SMILES: FC(C)(C1=NC(C2CCC(CNC(N)=O)O2)=NO1)F

Computed Properties

  • Exact Mass: 276.10339665g/mol
  • Monoisotopic Mass: 276.10339665g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 345
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 103Ų

({5-[5-(1,1-Difluoroethyl)-1,2,4-oxadiazol-3-yl]oxolan-2-yl}methyl)urea Pricemore >>

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Additional information on ({5-[5-(1,1-Difluoroethyl)-1,2,4-oxadiazol-3-yl]oxolan-2-yl}methyl)urea

Comprehensive Overview of CAS No. 2138563-11-6 and Its Application as ({5-[5-(1,1-Difluoroethyl)-1,2,4-oxadiazol-3-yl]oxolan-2-yl}methyl)urea

The compound CAS No. 2138563-11-6, chemically known as ({5-[5-(1,1-Difluoroethyl)-1,2,4-oxadiazol-3-yl]oxolan-2-yl}methyl)urea, has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This molecule, characterized by its unique 1,2,4-oxadiazole core and difluoroethyl substitution, exhibits promising biological activities, making it a subject of extensive study for potential therapeutic applications. Researchers are particularly interested in its role as a small-molecule modulator in targeted drug development, aligning with the growing demand for precision medicine.

In recent years, the search for novel heterocyclic compounds like ({5-[5-(1,1-Difluoroethyl)-1,2,4-oxadiazol-3-yl]oxolan-2-yl}methyl)urea has surged due to their versatility in drug design. The 1,2,4-oxadiazole moiety, in particular, is renowned for its stability and ability to mimic peptide bonds, enhancing bioavailability. This has led to increased exploration of its applications in neurological disorders and metabolic diseases, topics frequently searched by professionals in pharmacology and biochemistry. The incorporation of a difluoroethyl group further augments its metabolic resistance, a critical factor in improving drug half-life.

The synthesis of CAS No. 2138563-11-6 involves multi-step organic reactions, with emphasis on the formation of the oxadiazole ring under controlled conditions. Advanced techniques such as microwave-assisted synthesis and catalysis have been employed to optimize yield and purity, reflecting the industry's shift toward greener and more efficient methodologies. These innovations resonate with the broader scientific community's focus on sustainable chemistry, a trending topic in academic and industrial circles.

From a pharmacological perspective, preliminary studies suggest that ({5-[5-(1,1-Difluoroethyl)-1,2,4-oxadiazol-3-yl]oxolan-2-yl}methyl)urea may interact with specific enzyme targets, such as kinases or proteases, which are pivotal in cellular signaling pathways. This aligns with current research trends exploring kinase inhibitors for cancer therapy and anti-inflammatory agents, areas where users frequently seek cutting-edge updates. The compound's urea linkage also contributes to its hydrogen-bonding capacity, a desirable trait for enhancing binding affinity to biological targets.

Beyond its therapeutic potential, CAS No. 2138563-11-6 has sparked interest in computational chemistry and molecular docking studies. Researchers leverage AI-driven drug discovery tools to predict its interactions with proteins, a method gaining traction due to its cost-effectiveness and speed. This ties into the broader discourse on digital transformation in pharmaceuticals, a hot topic among tech-savvy professionals and investors.

In conclusion, ({5-[5-(1,1-Difluoroethyl)-1,2,4-oxadiazol-3-yl]oxolan-2-yl}methyl)urea represents a compelling case study in modern drug development. Its structural ingenuity, coupled with its potential applications in precision medicine and biochemical research, positions it as a molecule of high relevance. As the scientific community continues to unravel its properties, this compound is poised to contribute significantly to advancements in life sciences and therapeutic innovation.

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